Modulated Electrophilicity: Hammett-Driven Reactivity Contrast with the 4‑Chloro Analog
The 4-fluoro substituent provides a Hammett σₚ value of 0.06 versus 0.23 for 4-chloro and 0.00 for hydrogen [1]. This means 2-(4-fluorobenzoyl)benzoyl chloride is less electrophilic than the 4-chloro analog but more electrophilic than the unsubstituted 2-benzoylbenzoyl chloride. Using the Hammett equation log(k/k₀) = ρσ with a typical ρ ≈ 1.5 for benzoyl chloride solvolysis [2], the predicted relative rate for the 4-fluoro compound is ~1.2× that of the parent, whereas the 4-chloro compound would react ~2.2× faster. This intermediate reactivity can provide a wider processing window in multi-step syntheses where over-acylation must be avoided.
| Evidence Dimension | Predicted relative solvolysis rate constant (k/k₀) |
|---|---|
| Target Compound Data | ~1.2 (4-F substituent, σₚ = 0.06) |
| Comparator Or Baseline | 2-Benzoylbenzoyl chloride: 1.0 (σₚ = 0.00); 2-(4-Chlorobenzoyl)benzoyl chloride: ~2.2 (σₚ = 0.23) |
| Quantified Difference | Fluoro vs. parent: +20%; Fluoro vs. chloro: –45% |
| Conditions | Hammett linear free-energy relationship, ρ ≈ 1.5 for benzoyl chloride solvolysis [2] |
Why This Matters
The moderated reactivity reduces exotherm risk and side-product formation during scale-up acylation, offering a safer, more controllable alternative to the highly reactive 4-chloro analog.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. DOI: 10.1021/cr00002a004. View Source
- [2] Bentley, T. W.; Carter, G. E. The SN2-SN1 spectrum. 4. The SN2 (intermediate) mechanism for solvolyses of benzoyl chlorides. J. Am. Chem. Soc. 1982, 104 (21), 5741–5747. DOI: 10.1021/ja00385a031. View Source
